Technical Monograph: tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate
Technical Monograph: tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate
Here is an in-depth technical monograph designed for researchers and drug discovery professionals.
A Strategic Linker Motif in Bifunctional Pharmacophore Design
Executive Summary & Chemical Identity
Typical Role: Bifunctional Linker / Intermediate Primary Application: PROTAC® (Proteolysis Targeting Chimera) linkerology; Fragment-Based Drug Discovery (FBDD).
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate represents a specialized class of "privileged intermediates" in medicinal chemistry. Structurally, it is the mono-Boc protected derivative of N,N'-diethylethylenediamine.[1] Unlike its unsubstituted or methylated analogs, the diethyl substitution pattern offers a unique balance of lipophilicity and steric bulk, making it a critical tool for modulating the physicochemical properties (LogP, tPSA) of larger drug conjugates.[1]
Physicochemical Profile
The following data aggregates predicted and analog-derived properties, as specific experimental data for this precise derivative is often proprietary to linker libraries.
| Property | Value / Description | Significance in Drug Design |
| IUPAC Name | tert-butyl N-[2-(ethylamino)ethyl]-N-ethylcarbamate | Definitive nomenclature.[1] |
| Molecular Formula | Core composition.[1] | |
| Molecular Weight | 216.32 g/mol | Low MW allows for "linker tax" efficiency. |
| Predicted LogP | ~1.8 – 2.1 | Higher than methyl analogs; improves membrane permeability. |
| pKa (Secondary Amine) | ~10.2 (Predicted) | Highly basic; exists as a cation at physiological pH unless acylated.[1] |
| Boiling Point | >250°C (Predicted at 760 mmHg) | High boiling point; stable under standard reflux conditions. |
| Solubility | Soluble in DCM, THF, MeOH, DMSO | Compatible with standard organic synthesis workflows.[1] |
Synthetic Methodology: The Symmetry Challenge
The Core Problem: The starting material, N,N'-diethylethylenediamine, is a
The Consequence: Uncontrolled addition leads to a statistical mixture of:
-
Unreacted diamine (Starting Material)
-
Target Mono-Boc product
-
Bis-Boc byproduct (Waste)
Optimized Protocol: Kinetic Control via Flow or Slow Addition
To maximize yield and minimize the Bis-Boc impurity, we utilize a kinetic control strategy relying on stoichiometry and dilution.
Reagents
-
Substrate: N,N'-Diethylethylenediamine (CAS: 111-74-0) [>5.0 equiv].[1]
-
Reagent:
(1.0 equiv) dissolved in DCM. -
Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]
-
Temperature: 0°C to Room Temperature.
Step-by-Step Workflow
-
Preparation of Amine Sink: Dissolve N,N'-diethylethylenediamine (5.0 eq) in anhydrous DCM. The large excess acts as a "sink" to ensure
molecules statistically encounter a free diamine rather than a mono-protected one. -
Controlled Addition: Dissolve
(1.0 eq) in DCM. Add this solution dropwise to the amine solution over 2–4 hours at 0°C. Note: Rapid addition favors bis-protection. -
Quench & Wash:
-
Concentrate the mixture to remove bulk solvent.
-
Critical Purification Step: Partition the residue between water and diethyl ether.
-
The Bis-Boc byproduct is highly lipophilic and stays in the ether.
-
The Mono-Boc product (basic) and excess diamine stay in the aqueous phase (if pH is slightly acidic) or partition depending on pH.
-
Refined Workup: Wash the organic layer with water to remove excess diamine (highly water-soluble). The Mono-Boc compound, being more lipophilic than the diamine but less than the Bis-Boc, requires careful extraction or column chromatography (DCM:MeOH:NH4OH gradient).[1]
-
Visualization: Reaction Logic
Caption: Statistical probability flow in the mono-protection of symmetric diamines. Excess substrate minimizes Bis-Boc formation.[1]
Reactivity & Mechanistic Insights
The "Ethyl Effect" in Linker Design
Why use the ethyl variant over the simpler methyl or unsubstituted analogs?
-
Solubility Modulation: The ethyl groups disrupt crystal lattice packing more effectively than methyl groups, often improving the solubility of the final drug conjugate in organic solvents during synthesis.
-
Metabolic Stability:
-Ethyl groups are generally more resistant to oxidative -dealkylation by Cytochrome P450 enzymes compared to -Methyl groups. This extends the half-life of the linker in vivo.[2] -
Conformational Bias: The steric bulk of the ethyl groups restricts the rotational freedom of the nitrogen, potentially pre-organizing the linker into a conformation that favors binding (reducing the entropic penalty).
Nucleophilicity
The free secondary amine (
-
Reactivity Order:
Amine > Amine (Steric hindrance). -
However, in this molecule, the
amine is the only available nucleophile. It readily participates in:-
SNAr Reactions: Displacing halides on heteroaromatic warheads (e.g., 4-fluorothalidomide).[1]
-
Reductive Aminations: Reacting with aldehydes to form tertiary amines.
-
Amide Couplings: Reacting with activated esters (NHS-esters).
-
Applications in Drug Discovery: PROTACs
This molecule serves as a critical "connector" in Proteolysis Targeting Chimeras (PROTACs).[3][4]
Workflow:
-
E3 Ligase Recruitment: The free amine is often conjugated to an E3 ligase ligand (e.g., Pomalidomide derivatives for Cereblon or VHL ligands).
-
Deprotection: The Boc group is removed with TFA or HCl/Dioxane to reveal the second amine.
-
POI Recruitment: The newly revealed amine is conjugated to a "Warhead" (a ligand binding to the Protein of Interest).[3]
Diagram: The Linker Role in Ternary Complex
Caption: The central role of the linker in facilitating the proximity-induced degradation of target proteins.[1]
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Secondary amines can absorb
from the air to form carbamates reversibly, which can complicate NMR interpretation. -
Stability: The Boc group is acid-labile (cleaves at pH < 2) but stable to bases and nucleophiles. The ethyl groups are stable under standard synthetic conditions.
-
Safety: As with all aliphatic amines, treat as corrosive and an irritant.[1] Wear proper PPE (gloves, goggles) and handle in a fume hood.[1]
References
-
BenchChem. "Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide." BenchChem Protocols. Accessed 2026.[5] Link
-
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Link
-
PubChem. "tert-butyl N-(2-(ethylamino)ethyl)carbamate (Compound)."[1] National Library of Medicine. Link
-
Enamine. "Linkers for Linkerology: Mono-Boc Diamines." Enamine Building Blocks. Link
-
ChemicalBook. "N,N'-Diethylethylenediamine Properties and Synthesis." ChemicalBook Registry. Link
Sources
- 1. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 5. N,N'-Diethylethylenediamine | 111-74-0 [chemicalbook.com]
